molecular formula C28H45N5O4 B13723556 2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide

2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide

Cat. No.: B13723556
M. Wt: 524.7 g/mol
InChI Key: NVJKKZFIMURKNZ-XLYWKIKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes an isoquinoline ring, a benzyl group, and a tert-butylcarbamoyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide typically involves multiple steps, including the formation of the isoquinoline ring, the introduction of the benzyl group, and the addition of the tert-butylcarbamoyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways or target certain diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the modulation of enzyme activity, the alteration of cellular signaling pathways, or the inhibition of specific proteins. The exact mechanism depends on the specific context in which the compound is used and the nature of the biological system being studied.

Comparison with Similar Compounds

2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide can be compared with other similar compounds, such as:

    2-Amino-N-benzyl-3-(1H-indol-3-yl)propanamide: This compound has a similar structure but includes an indole ring instead of an isoquinoline ring.

    2-Amino-N-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydroxypropyl-succinamide: This compound has a hydroxyl group instead of an amino group.

Properties

Molecular Formula

C28H45N5O4

Molecular Weight

524.7 g/mol

IUPAC Name

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-aminobutanediamide

InChI

InChI=1S/C28H45N5O4/c1-28(2,3)32-27(37)23-14-19-11-7-8-12-20(19)16-33(23)17-24(34)22(13-18-9-5-4-6-10-18)31-26(36)21(29)15-25(30)35/h4-6,9-10,19-24,34H,7-8,11-17,29H2,1-3H3,(H2,30,35)(H,31,36)(H,32,37)/t19-,20+,21-,22-,23-,24+/m0/s1/i1D3,2D3,3D3

InChI Key

NVJKKZFIMURKNZ-XLYWKIKTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.